PepT2-Selective Affinity in Renal Membrane Vesicles
In a direct comparison using renal brush border membrane vesicles (BBMV), beta-Ala-Lys-AMCA exhibited an approximately 8.4-fold higher apparent affinity for the PEPT2 transporter (BBMV from outer medulla) compared to PEPT1 (BBMV from outer cortex). This represents a clear, quantifiable differential in molecular recognition between the two transporter subtypes that is exploited to discriminate PEPT1 from PEPT2 activity [1]. By contrast, the D-Ala isomer (D-Ala-Lys-AMCA) is preferentially transported by PEPT1 and is established as a PEPT1-selective substrate rather than a dual-transporter reporter [2].
| Evidence Dimension | Apparent affinity (Km) for dipeptide transporters |
|---|---|
| Target Compound Data | Km (PEPT2, BBMV-OM) = 93.6 ± 21.9 μM; Km (PEPT1, BBMV-OC) = 783.7 ± 115.7 μM [1] |
| Comparator Or Baseline | Within the same study: PEPT1 transport (BBMV-OC) Km = 783.7 ± 115.7 μM serves as the internal PEPT1 baseline [1]. D-Ala-Lys-AMCA is a known PEPT1-selective substrate [2]. |
| Quantified Difference | ~8.4-fold lower Km for PEPT2 relative to PEPT1 (93.6 vs. 783.7 μM); Vmax for PEPT2 = 935.8 ± 50.2 ΔF/min/mg; Vmax for PEPT1 = 2191.2 ± 133.9 ΔF/min/mg [1] |
| Conditions | Rat renal BBMV from outer cortex (PEPT1-enriched) and outer medulla (PEPT2-enriched); extra-vesicular pH 6.6, intra-vesicular pH 7.4; 20 min incubation at room temperature [1] |
Why This Matters
This enables PEPT2-selective transport measurement in tissues where both PEPT1 and PEPT2 are co-expressed (e.g., kidney, brain, lung), making it the preferred reporter for PEPT2-targeted drug delivery and transporter phenotyping studies [1][2].
- [1] Alghamdi, O. A., King, N., Jones, G. L., & Moens, P. D. J. (2018). A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(5), 960–964. PMID: 29291378. View Source
- [2] Kottra, G., Spanier, B., Verri, T., & Daniel, H. (2013). Peptide transporter isoforms are discriminated by the fluorophore-conjugated dipeptides β-Ala- and d-Ala-Lys-N-7-amino-4-methylcoumarin-3-acetic acid. Physiological Reports, 1(7), e00165. PMID: 24744852. View Source
